molecular formula C8H11NO3S B8572087 ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate

ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate

Cat. No.: B8572087
M. Wt: 201.25 g/mol
InChI Key: FEEBIDGHYSDRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate is a thiazole derivative with a unique structure that includes a thiazole ring substituted with an ethyl group, a hydroxyl group, and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an ethyl group, hydroxyl group, and ethyl ester group on the thiazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-3-5-6(10)9-7(13-5)8(11)12-4-2/h10H,3-4H2,1-2H3

InChI Key

FEEBIDGHYSDRRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)C(=O)OCC)O

Origin of Product

United States

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